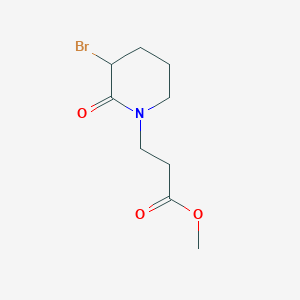

Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate

Description

Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate (CAS: 1342507-65-6) is a brominated heterocyclic compound featuring a six-membered piperidinone ring fused with a methyl propanoate ester. Its molecular formula is C₉H₁₄BrNO₃ (calculated molecular weight: 296.12 g/mol), though discrepancies in structural interpretation may lead to alternative formulas (e.g., C₈H₁₃BrNO₃, MW: 251.13 g/mol). The compound’s key functional groups include a 3-bromo-2-oxopiperidin-1-yl moiety and a methyl ester, making it a versatile intermediate in organic synthesis and pharmaceutical research .

The methyl ester improves solubility in organic solvents, facilitating its use in cross-coupling reactions or as a precursor for bioactive molecules.

Properties

IUPAC Name |

methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BrNO3/c1-14-8(12)4-6-11-5-2-3-7(10)9(11)13/h7H,2-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYGXRMHTBAOIRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCN1CCCC(C1=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as 1,5-diaminopentane.

Bromination: The piperidine ring is then brominated using a brominating agent like bromine or N-bromosuccinimide (NBS) under controlled conditions to introduce the bromine atom at the desired position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group in the piperidine ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in polar aprotic solvents.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.

Major Products:

Substitution: Formation of substituted piperidine derivatives.

Reduction: Formation of hydroxyl-substituted piperidine derivatives.

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Scientific Research Applications

Chemistry: Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the development of potential therapeutic agents targeting neurological disorders and other diseases .

Industry: The compound is utilized in the production of specialty chemicals and materials, including polymers and advanced materials for electronics .

Mechanism of Action

The mechanism of action of Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine atom and carbonyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Ring Systems

- Piperidinone vs. Pyrrolidinone: The six-membered piperidinone ring in the main compound reduces ring strain compared to the five-membered pyrrolidinone analog. This difference influences conformational flexibility and reactivity in nucleophilic substitutions .

- Aromatic vs. Non-Aromatic Rings: 2-Bromo-3-methylpyridine (aromatic pyridine) exhibits stability under acidic conditions, while the main compound’s piperidinone ring is more reactive due to its lactam structure .

Substituent Effects

- Bromine Position: Bromine at position 3 (piperidinone) vs. position 2 (pyridine) alters electronic effects. In piperidinone, bromine enhances electrophilicity at the β-carbon, favoring SN2 reactions.

- Ester vs. Carboxylic Acid: The methyl ester group in the main compound improves lipid solubility compared to 2-bromo-2-methyl-propanoic acid, which ionizes in aqueous solutions .

Physicochemical Properties

- Solubility : The main compound’s ester group improves solubility in aprotic solvents (e.g., DCM, THF) compared to carboxylic acid analogs .

- Melting Points: Pyrrolidinone derivatives (e.g., Methyl 3-(3-bromo-2-oxopyrrolidin-1-yl)propanoate) may have lower melting points due to reduced molecular symmetry .

Research Implications

- Synthetic Utility : The main compound’s bromine and ester groups make it a candidate for Suzuki-Miyaura couplings or ester hydrolysis to carboxylic acids.

- Pharmacological Potential: Structural analogs like the indole derivative () highlight the role of heterocycles in modulating bioactivity, suggesting avenues for antiviral or anticancer agent development.

Biological Activity

Methyl 3-(3-bromo-2-oxopiperidin-1-yl)propanoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by a piperidine ring with a bromo substituent and an ester functional group. The synthesis typically involves the bromination of piperidine derivatives followed by esterification. The compound is often used as an intermediate in the synthesis of more complex molecules.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit notable antimicrobial activity. For instance, derivatives of piperidine have been shown to possess antibacterial and antifungal properties, which may extend to this compound as well.

Neuroprotective Effects

Recent studies suggest that piperidine derivatives can have neuroprotective effects. For example, compounds that inhibit monoamine oxidase (MAO) show promise in treating neurodegenerative diseases. The mechanism often involves the modulation of neurotransmitter levels and reduction of oxidative stress .

Case Studies

- Inhibition of Enzymatic Activity : In a study assessing the inhibition of MAO, this compound demonstrated significant inhibitory effects comparable to known inhibitors .

- Cell Proliferation Studies : In vitro studies have indicated that certain piperidine derivatives enhance the proliferation of human neural progenitor cells (hNPCs), suggesting potential applications in regenerative medicine .

Data Summary

The following table summarizes key biological activities associated with this compound and related compounds:

| Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Moderate activity against bacteria and fungi | |

| MAO Inhibition | Significant inhibition | |

| Neuroprotection | Enhances hNPC proliferation |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound's structure allows it to interact with various enzymes, particularly those involved in neurotransmitter metabolism.

- Oxidative Stress Reduction : Similar compounds have been shown to reduce reactive oxygen species (ROS), contributing to their neuroprotective effects.

- Cell Cycle Modulation : Studies suggest that piperidine derivatives can affect cell cycle progression in various cell types, leading to altered proliferation rates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.